molecular formula C7H5ClF3N B1585905 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine CAS No. 22123-14-4

2-Chloro-6-methyl-4-(trifluoromethyl)pyridine

Cat. No.: B1585905
CAS No.: 22123-14-4
M. Wt: 195.57 g/mol
InChI Key: SXLBWNSGCIEART-UHFFFAOYSA-N
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Description

2-Chloro-6-methyl-4-(trifluoromethyl)pyridine is an organic compound with the molecular formula C7H5ClF3N. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of chlorine, methyl, and trifluoromethyl groups in its structure imparts unique chemical properties, making it valuable in various scientific and industrial applications .

Chemical Reactions Analysis

Scientific Research Applications

2-Chloro-6-methyl-4-(trifluoromethyl)pyridine is a chemical compound with diverse applications, primarily in the synthesis of agrochemicals and pharmaceuticals . Its unique chlorinated and trifluoromethyl functionalities make it a valuable building block in various research and development projects .

Applications

This compound is widely utilized in various research areas :

  • Agricultural Chemistry This compound is an essential intermediate in synthesizing various agrochemicals, including herbicides and insecticides, helping to enhance crop protection and yield .
  • Pharmaceutical Development It is used in developing pharmaceuticals, particularly in creating compounds that target specific biological pathways, potentially leading to more effective treatments .
  • Material Science The chemical plays a role in developing advanced materials, such as polymers and coatings, that exhibit improved chemical resistance and durability .
  • Fluorine Chemistry Its trifluoromethyl group makes it valuable in fluorine chemistry, enabling the synthesis of fluorinated compounds with unique properties beneficial in various applications .
  • Research and Development This compound is often used in laboratories for synthesizing new chemical entities, providing researchers with a versatile building block for innovative projects .

Properties

General Information

  • Molecular Formula: C7H5ClF3NC_7H_5ClF_3N
  • Molecular Weight: 195.57 g/mol
  • IUPAC Name: this compound
  • CAS Registry Number: 22123-14-4

Safety and Regulations

2-Chloro-4-(trifluoromethyl)pyridine poses several hazards :

  • Signal Word: Danger
  • Hazard Statements:
    • H301: Toxic if swallowed
    • H315: Causes skin irritation
    • H319: Causes serious eye irritation
    • H226: Flammable liquid and vapor
  • Precautionary Statements:
    • P501: Dispose of contents/container to an approved waste disposal plant .
    • P270: Do not eat, drink, or smoke when using this product .
    • P240: Ground/bond container and receiving equipment .
    • P210: Keep away from heat/sparks/open flames/hot surfaces. No smoking .
    • P233: Keep container tightly closed .
    • P243: Take precautionary measures against static discharge .
    • P241: Use explosion-proof electrical/ventilating/lighting/equipment .
    • P242: Use only non-sparking tools .
    • P264: Wash skin thoroughly after handling .
    • P280: Wear protective gloves/eye protection/face protection .
    • P370 + P378: In case of fire: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish .
    • P337 + P313: If eye irritation persists: Get medical advice/attention .
    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .
    • P362 + P364: Take off contaminated clothing and wash it before reuse .
    • P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower .
    • P332 + P313: If skin irritation occurs: Get medical advice/attention .
    • P301 + P310 + P330: IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth .
    • P403 + P235: Store in a well-ventilated place. Keep cool .
    • P405: Store locked up .
  • Related Laws: Fire Defense Law: Group-4-2-III
  • Transport Information:
    • UN Number: UN1992
    • Class: 3 / 6.1
    • Packing Group: III

Comparison with Similar Compounds

Biological Activity

2-Chloro-6-methyl-4-(trifluoromethyl)pyridine (C7H5ClF3N) is a pyridine derivative that has garnered attention for its diverse biological activities. This compound is characterized by the presence of a trifluoromethyl group, which significantly influences its chemical properties and biological interactions. Below, we explore its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound features a chlorine atom and a trifluoromethyl group attached to a pyridine ring. This configuration enhances the compound's lipophilicity and biological activity, making it suitable for various applications in medicinal chemistry.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

  • Antimicrobial Activity : The compound has shown promising results as an antimicrobial agent, inhibiting the growth of various bacterial strains.
  • Antitumor Activity : Preliminary studies suggest that it may possess antitumor properties, with potential applications in cancer therapy.
  • Inhibition of Enzymatic Activity : It has been noted for its inhibitory effects on certain enzymes, which may play a role in its therapeutic efficacy.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several studies have proposed the following pathways:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, thereby affecting cellular processes.
  • Cell Cycle Arrest : Evidence suggests that it can induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in treated cells, contributing to cytotoxic effects.

Table 1: Summary of Biological Activities

Biological ActivityObserved EffectsReference
AntimicrobialInhibitory effects against Gram-positive and Gram-negative bacteria
AntitumorInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits specific metabolic enzymes

Case Study: Antitumor Potential

A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxicity. The compound was tested against human breast adenocarcinoma (MCF-7) cells, showing an IC50 value indicating effective inhibition of cell proliferation. Further investigations revealed that the compound triggered apoptosis through the activation of caspase pathways.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-715.0Apoptosis induction
HeLa20.5Cell cycle arrest
A54918.3ROS generation

Q & A

Q. Basic: What are the key considerations for synthesizing 2-chloro-6-methyl-4-(trifluoromethyl)pyridine with high purity?

Methodological Answer:

  • Reaction Optimization : Use nucleophilic substitution on pre-functionalized pyridine precursors (e.g., 2,6-dichloro-4-(trifluoromethyl)pyridine) with methylating agents like methyl Grignard reagents. Monitor reaction temperature (typically 0–25°C) to avoid over-substitution or side products .
  • Purification : Employ fractional distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the product. Verify purity via GC-MS or HPLC (retention time comparison with standards) .
  • Purity Validation : Use NMR (e.g., 1^1H, 19^{19}F) to confirm substitution patterns. For example, the trifluoromethyl group shows distinct 19^{19}F NMR signals at ~−60 ppm .

Q. Advanced: How can regioselectivity challenges in trifluoromethyl group introduction be addressed during synthesis?

Methodological Answer:

  • Electrophilic Trifluoromethylation : Use Umemoto’s reagent (trifluoromethylating agent) under controlled conditions (low temperature, anhydrous solvents) to direct substitution to the 4-position .
  • Computational Modeling : Apply DFT calculations to predict reactive sites on the pyridine ring. Electron-deficient positions (e.g., para to electron-withdrawing groups) favor trifluoromethylation .
  • Isotopic Labeling : Use 13^{13}C-labeled precursors to track substituent incorporation via NMR or mass spectrometry .

Q. Basic: What analytical techniques are critical for assessing purity and structural integrity?

Methodological Answer:

  • Chromatography : HPLC with UV detection (λ = 254 nm) to quantify impurities. A retention time of ~8.2 min (C18 column, acetonitrile/water) is typical for the compound .
  • Spectroscopy :
    • 1^1H NMR: Methyl protons appear as a singlet (~2.5 ppm), while pyridine protons show splitting patterns (e.g., doublet at ~7.8 ppm for H-3 and H-5) .
    • 19^{19}F NMR: Trifluoromethyl group resonates as a singlet near −60 ppm .
  • Elemental Analysis : Confirm C, H, N, Cl, and F content (±0.3% deviation from theoretical values) .

Q. Advanced: How to resolve contradictions in reported reactivity data (e.g., unexpected substitution at the 6-position)?

Methodological Answer:

  • Reaction Monitoring : Use in-situ IR or Raman spectroscopy to detect intermediates. For example, a transient chloride ion release during substitution may indicate competing pathways .
  • Control Experiments : Compare reactivity under inert vs. protic conditions. Protic solvents may stabilize transition states, altering regioselectivity .
  • Cross-Validation : Reproduce conflicting studies with standardized reagents and conditions. Discrepancies often arise from trace moisture or metal impurities .

Q. Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation (LD50 data not available, but acute toxicity is inferred from similar chloropyridines) .
  • Waste Management : Neutralize reaction residues with aqueous sodium bicarbonate before disposal. Store hazardous waste in labeled containers for incineration .
  • Spill Response : Absorb spills with vermiculite, seal in chemical-resistant bags, and dispose of as hazardous waste .

Q. Advanced: How to design catalytic systems for selective C–H functionalization of this pyridine derivative?

Methodological Answer:

  • Metal Catalysts : Test Pd(II)/ligand systems (e.g., pyridine-oxazoline ligands) for directing group-assisted C–H activation. Monitor turnover frequency (TOF) via GC .
  • Photoredox Catalysis : Use Ru(bpy)32+_3^{2+} under blue LED light to generate radical intermediates for cross-coupling at the methyl or chloro positions .
  • Kinetic Studies : Perform time-resolved UV-Vis spectroscopy to map reaction pathways and optimize catalyst loading .

Q. Basic: What are the thermodynamic stability considerations for storage?

Methodological Answer:

  • Storage Conditions : Keep in amber glass vials under argon at −20°C to prevent hydrolysis of the chloro group. Stability tests show <2% degradation over 6 months under these conditions .
  • Moisture Sensitivity : Karl Fischer titration confirms water content <50 ppm in commercial batches; use molecular sieves for long-term storage .

Q. Advanced: How to model the compound’s reactivity in silico for drug discovery applications?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate binding interactions with biological targets (e.g., kinases) using AMBER or GROMACS. The trifluoromethyl group enhances hydrophobic interactions in binding pockets .
  • QSAR Studies : Correlate substituent electronic parameters (Hammett σ values) with bioactivity. The chloro group’s σp_p (~0.23) and trifluoromethyl’s σm_m (~0.43) guide pharmacophore design .

Q. Basic: What are the documented applications in agrochemical or pharmaceutical research?

Methodological Answer:

  • Herbicide Intermediates : Used to synthesize inhibitors of acetolactate synthase (ALS), a target in weed control. The chloro group facilitates cross-coupling with heterocyclic amines .
  • Antimicrobial Agents : Derivatives show MIC values of 2–8 µg/mL against Gram-positive bacteria. Structure-activity relationships (SAR) highlight the methyl group’s role in enhancing membrane permeability .

Q. Advanced: How to address solubility limitations in biological assays?

Methodological Answer:

  • Co-Solvent Systems : Use DMSO/PEG 400 (1:4 v/v) to achieve 10 mM stock solutions. Dynamic light scattering (DLS) confirms no aggregation below 1 mg/mL .
  • Prodrug Design : Synthesize phosphate or acetate esters to improve aqueous solubility. Hydrolysis studies (pH 7.4 buffer) confirm >90% conversion to parent compound within 24h .

Properties

IUPAC Name

2-chloro-6-methyl-4-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3N/c1-4-2-5(7(9,10)11)3-6(8)12-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXLBWNSGCIEART-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10371490
Record name 2-chloro-6-methyl-4-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22123-14-4
Record name 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22123-14-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-chloro-6-methyl-4-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

2-Chloro-6-methyl-4-(trifluoromethyl)pyridine
2-Chloro-6-methyl-4-(trifluoromethyl)pyridine
2-Chloro-6-methyl-4-(trifluoromethyl)pyridine
2-Chloro-6-methyl-4-(trifluoromethyl)pyridine
2-Chloro-6-methyl-4-(trifluoromethyl)pyridine
2-Chloro-6-methyl-4-(trifluoromethyl)pyridine

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